molecular formula C17H25NO B11854314 Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- CAS No. 63937-47-3

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-

Cat. No.: B11854314
CAS No.: 63937-47-3
M. Wt: 259.4 g/mol
InChI Key: UGWLNAQBMGWTIZ-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The octanoyl group can be introduced through subsequent acylation reactions using octanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the octanoyl group.

    1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline core.

    1,2,3,4-Tetrahydro-2-azanaphthalene: A closely related compound with a similar core structure.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields .

Properties

CAS No.

63937-47-3

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one

InChI

InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3

InChI Key

UGWLNAQBMGWTIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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